molecular formula C13H18N2O3S B12453320 N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide

N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide

Cat. No.: B12453320
M. Wt: 282.36 g/mol
InChI Key: VUCKHOXHBSILHE-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide is an organic compound that belongs to the class of carbamothioyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide typically involves the reaction of 2,4-dimethoxyaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamothioyl derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethoxyphenyl)carbamothioyl]hexanamide
  • N-[(2,4-dimethoxyphenyl)carbamothioyl]biphenyl-4-carboxamide
  • N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxybenzamide

Uniqueness

N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide is unique due to its specific structural features, such as the butanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C13H18N2O3S/c1-4-5-12(16)15-13(19)14-10-7-6-9(17-2)8-11(10)18-3/h6-8H,4-5H2,1-3H3,(H2,14,15,16,19)

InChI Key

VUCKHOXHBSILHE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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